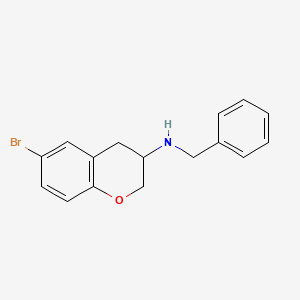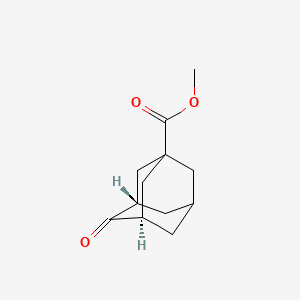
methyl (3S,5R)-4-oxoadamantane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-adamantanone-5-carboxylate is a derivative of adamantane, a compound known for its unique cage-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-adamantanone-5-carboxylate typically involves the functionalization of adamantane. One common method is the methanolysis of adamantanone derivatives. For example, the methanolysis of a precursor compound can yield a mixture of methyl 1- and 2-adamantanecarboxylates . The reaction conditions often involve the use of methanol as a solvent and an acid or base catalyst to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for adamantane derivatives, including methyl 2-adamantanone-5-carboxylate, often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The key to industrial production is optimizing the yield and purity of the desired product while minimizing the use of expensive or hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-adamantanone-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol, ethanol, or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methyl 2-adamantanone-5-carboxylate can yield 2-adamantanone-5-carboxylic acid, while reduction can produce 2-adamantanone-5-methanol.
Scientific Research Applications
Methyl 2-adamantanone-5-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of methyl 2-adamantanone-5-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 2-adamantanone-5-carboxylate include other adamantane derivatives such as:
- Methyl 1-adamantanone-5-carboxylate
- 2-Adamantanone-5-carboxylic acid
- 2-Methyleneadamantane
Uniqueness
Methyl 2-adamantanone-5-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct reactivity and properties compared to other adamantane derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
methyl (3R,5S)-4-oxoadamantane-1-carboxylate |
InChI |
InChI=1S/C12H16O3/c1-15-11(14)12-4-7-2-8(5-12)10(13)9(3-7)6-12/h7-9H,2-6H2,1H3/t7?,8-,9+,12? |
InChI Key |
DUPFRYAOGHZOCO-UVSREPBJSA-N |
Isomeric SMILES |
COC(=O)C12C[C@H]3CC(C1)C[C@@H](C2)C3=O |
Canonical SMILES |
COC(=O)C12CC3CC(C1)C(=O)C(C3)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


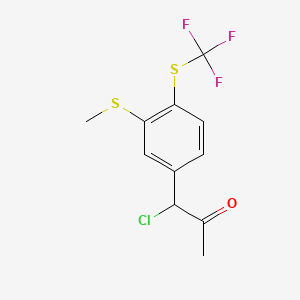

![Methyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14034339.png)
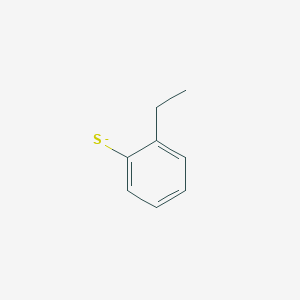
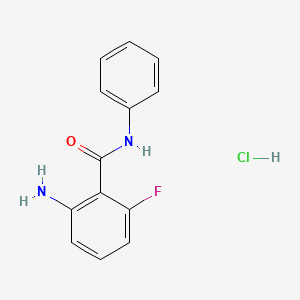
![tert-Butyl 7-cyano-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B14034350.png)

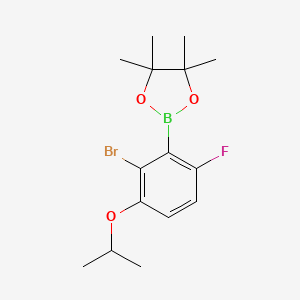
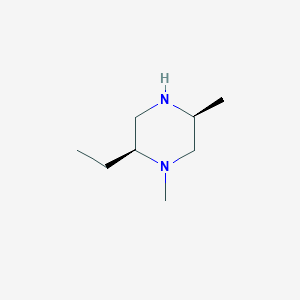

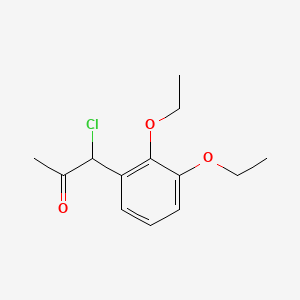
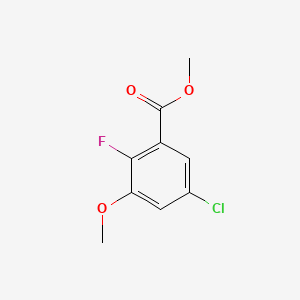
![7-Bromo-5-chloro-2-isopropylbenzo[D]thiazole](/img/structure/B14034389.png)
